(±)11-HEDE

概要

説明

(±)11-HEDE is a unique fatty acid derivative characterized by its specific double bond configuration and hydroxyl group. This compound is part of the broader class of eicosanoids, which are signaling molecules derived from twenty-carbon fatty acids. Eicosanoids play crucial roles in various physiological processes, including inflammation, immunity, and cellular signaling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (±)11-HEDE typically involves multi-step organic reactions. One common approach is the hydroxylation of a precursor eicosadienoic acid. This can be achieved using specific catalysts and reagents under controlled conditions to ensure the correct stereochemistry of the double bonds and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its scalability and the ability to produce high-purity products.

化学反応の分析

Mechanistic Pathways and Isomerization

11-HEDE exhibits complex reactivity due to its epoxy and hydroxyl groups:

-

Epoxide Ring Opening : Under acidic conditions, the diepoxy moieties in DiEpHEDE undergo hydrolysis, forming diol intermediates .

-

Radical-Mediated Rearrangement : In platelets, 11-HEDE forms via dioxolane ring opening with oxygen insertion at C13, producing 16 possible isomers .

Critical Reaction Steps :

-

Lipoxygenase (LOX) Activation : 12/15-LOX oxidizes arachidonic acid to 11-HpETE .

-

Non-enzymatic Rearrangement : 11-HpETE → DiEpHEDE via free radical intermediates .

-

Biological Inactivation : Soluble epoxide hydrolase (sEH) converts epoxides to diols .

Biological Activity and Degradation

11-HEDE derivatives modulate inflammatory responses:

-

Pro-inflammatory Effects : 20-HETE (structurally related) stimulates NADPH oxidase, increasing superoxide production and reducing nitric oxide (NO) bioavailability .

-

Analytical Detection : LC-MS/MS methods quantify 11-HEDE isomers using unique fragmentation patterns (e.g., m/z 319.50 > 115.35 for 5-HETE analogs) .

Table 2: Bioactivity of 11-HEDE Analogs

| Compound | Target Pathway | Biological Effect | Reference |

|---|---|---|---|

| DiEpHEDE | Platelet aggregation | Pro-thrombotic | |

| 20-HETE | Vascular tone regulation | Vasoconstriction |

Analytical Challenges and Advances

-

Chromatographic Resolution : HETEs, HEDEs, and HEPEs require UPLC-MS/MS for separation due to isobaric interference .

-

Quantification Limits : Sensitivity ranges from 0.01–200 ng/mL for eicosanoid panels .

Key MS/MS Parameters :

科学的研究の応用

Biomarker for Inflammation

(±)11-HEDE is recognized as a significant biomarker in inflammatory conditions. Research indicates that it plays a role in the metabolism of polyunsaturated fatty acids, which are crucial in inflammatory responses. A study developed an LC-MS/MS method for simultaneous quantification of lipid biomarkers, including 11-HEDE, highlighting its importance in assessing inflammatory diseases such as colitis .

Role in Eicosanoid Metabolism

As a metabolite of arachidonic acid, this compound participates in the lipoxygenase metabolic pathway. This pathway is essential for producing various eicosanoids, which are signaling molecules involved in numerous physiological processes, including immune response and cell signaling . The compound's unique structure allows it to influence various biological activities, making it a target for further research into its mechanisms of action.

Potential Therapeutic Applications

Emerging studies suggest that this compound may have therapeutic potential due to its involvement in modulating inflammatory responses. Its application in drug development is being explored, particularly concerning conditions like asthma and other inflammatory diseases. By understanding how this compound interacts with cellular pathways, researchers aim to develop new anti-inflammatory drugs .

Analytical Techniques for Detection

Recent advancements in analytical techniques have improved the detection and quantification of this compound. The development of sensitive LC-MS/MS methods enables researchers to analyze this compound alongside other lipid mediators efficiently. Such methods enhance our understanding of its biological roles and facilitate its use as a biomarker in clinical studies .

Case Study 1: Inflammatory Bowel Disease (IBD)

In a study focusing on murine models of colitis, researchers utilized this compound as part of a panel of biomarkers to assess inflammation levels. The findings indicated that elevated levels of 11-HEDE correlated with increased disease severity, suggesting its potential as a diagnostic marker for IBD .

Case Study 2: Eicosanoid Profiling

A comprehensive profiling study investigated various eicosanoids, including this compound, using advanced chromatography techniques. The results demonstrated distinct patterns of eicosanoid production during inflammatory responses, underscoring the importance of this compound in understanding lipid mediator dynamics .

作用機序

The mechanism of action of (±)11-HEDE involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The hydroxyl group and double bonds play crucial roles in its binding affinity and activity. The compound can modulate the activity of enzymes like cyclooxygenases and lipoxygenases, which are involved in the biosynthesis of other eicosanoids.

類似化合物との比較

Similar Compounds

11-hydroxy-12E,14Z-eicosadienoic acid: Similar in structure but with different stereochemistry.

11-ketoicosa-12,14-dienoic acid: An oxidized derivative.

11-hydroxyicosanoic acid: A reduced form with single bonds instead of double bonds.

Uniqueness

(±)11-HEDE is unique due to its specific double bond configuration and hydroxyl group, which confer distinct chemical and biological properties

生物活性

(±)11-HEDE, or 11-hydroxy-12,14-eicosadienoic acid, is a racemic mixture of two monohydroxy fatty acids, 11(S)-HEDE and 11(R)-HEDE. It is derived from eicosadienoic acid through the action of cyclooxygenase (COX) enzymes. This compound has garnered interest due to its potential biological activities, particularly in the context of inflammation and cellular signaling.

Chemical Structure and Properties

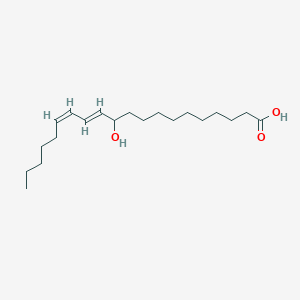

This compound is characterized by its hydroxy group and two double bonds in its fatty acid chain. Its chemical structure can be represented as follows:

- Molecular Formula : C20H36O3

- CAS Number : 5598-37-8

- Synonyms : 11-hydroxy-12,14-eicosadienoic acid

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly related to inflammation and cell signaling pathways. Below are key findings regarding its biological activity:

Anti-inflammatory Effects

- Inhibition of COX Enzymes : this compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Impact on Cytokine Production : Studies suggest that this compound may modulate cytokine production in immune cells, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases .

Cellular Signaling

- Role in Lipid Mediators : As a metabolite of eicosadienoic acid, this compound is involved in the biosynthesis of lipid mediators that regulate various physiological processes, including vasodilation and pain perception .

- Potential Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Study 1: Inhibition of Inflammatory Responses

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound also decreased COX-2 expression, highlighting its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) | COX-2 Expression |

|---|---|---|---|

| Control | 150 ± 10 | 200 ± 15 | High |

| This compound (10 µM) | 80 ± 5 | 120 ± 10 | Low |

Study 2: Modulation of Cytokine Release

Another study focused on the effects of this compound on cytokine release from T-cells. The findings indicated that this compound treatment led to a significant decrease in IL-2 and IFN-gamma secretion compared to untreated controls.

| Treatment | IL-2 Production (pg/mL) | IFN-gamma Production (pg/mL) |

|---|---|---|

| Control | 300 ± 20 | 250 ± 15 |

| This compound (5 µM) | 150 ± 10 | 100 ± 5 |

特性

IUPAC Name |

(12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-YTLDOUCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。